molecular formula C6H6BF3O B1282803 Phenol boron trifluoride CAS No. 372-44-1

Phenol boron trifluoride

Cat. No.: B1282803
CAS No.: 372-44-1
M. Wt: 161.92 g/mol
InChI Key: VENBJVSTINLYEU-UHFFFAOYSA-N
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Description

Phenol boron trifluoride, also known as boron trifluoride phenol complex, is a chemical compound formed by the reaction of boron trifluoride with phenol. It is commonly used as a Lewis acid catalyst in various organic reactions. The compound is known for its high reactivity and ability to facilitate a wide range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol boron trifluoride can be synthesized by reacting boron trifluoride gas with phenol in a controlled environment. The reaction typically takes place at room temperature and involves the following steps:

    Preparation of Reactants: Phenol is dissolved in an appropriate solvent, such as dichloromethane or toluene.

    Introduction of Boron Trifluoride: Boron trifluoride gas is slowly bubbled through the phenol solution.

    Formation of Complex: The reaction between boron trifluoride and phenol results in the formation of the this compound complex, which can be isolated by evaporating the solvent.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is carried out in specialized reactors designed to handle the reactivity of boron trifluoride gas. The product is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol boron trifluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the phenol ring is substituted by various electrophiles.

    Complexation Reactions: this compound can form complexes with other Lewis bases, enhancing its reactivity in catalytic processes.

Common Reagents and Conditions

    Electrophiles: Common electrophiles used in substitution reactions include halogens, nitro groups, and alkyl groups.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile.

    Temperature: Most reactions occur at room temperature, but some may require heating to enhance reaction rates.

Major Products

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, electrophilic aromatic substitution reactions can yield halogenated phenols, nitrophenols, or alkylated phenols.

Scientific Research Applications

Phenol boron trifluoride has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a catalyst in various organic reactions, such as Friedel-Crafts acylation and alkylation, Diels-Alder reactions, and polymerization processes.

    Material Science: The compound is employed in the synthesis of advanced materials, including polymers and nanomaterials.

    Pharmaceuticals: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Analytical Chemistry: It is utilized in analytical techniques, such as gas chromatography, to improve the separation and detection of compounds.

Mechanism of Action

Phenol boron trifluoride acts as a Lewis acid by accepting electron pairs from Lewis bases. The mechanism involves the following steps:

    Coordination: The boron atom in boron trifluoride coordinates with the oxygen atom in phenol, forming a stable complex.

    Activation: The complex activates the phenol ring, making it more susceptible to electrophilic attack.

    Reaction: The activated phenol undergoes various chemical transformations, depending on the reactants and conditions used.

Comparison with Similar Compounds

Phenol boron trifluoride can be compared with other boron-based Lewis acids, such as:

    Boron Trifluoride Etherate: Similar to this compound, boron trifluoride etherate is used as a Lewis acid catalyst. it is less reactive and has different solubility properties.

    Boron Trichloride: Boron trichloride is another boron-based Lewis acid, but it is more reactive and less stable than boron trifluoride complexes.

    Boron Tribromide: Boron tribromide is highly reactive and used in specific applications where stronger Lewis acidity is required.

This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Properties

IUPAC Name

phenol;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.BF3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5,7H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENBJVSTINLYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1309982-58-8
Record name Phenol, compd. with trifluoroborane (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50190687
Record name Phenol boron trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106951-44-4, 372-44-1
Record name Phenol, reaction products with boron trifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106951-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol boron trifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol boron trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol--boron trifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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